(S)-Pyrrolidin-3-ylmethanol hydrochloride NMR spectral data
(S)-Pyrrolidin-3-ylmethanol hydrochloride NMR spectral data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative widely employed as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery.[1] Its stereodefined structure and functional groups—a secondary amine, a primary alcohol, and a chiral center—make it a valuable synthon for creating compounds with specific biological activities. Notably, it serves as a key fragment in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4), which is a target for the treatment of type 2 diabetes.[1]
Chemical Structure and Properties
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IUPAC Name: [(3S)-pyrrolidin-3-yl]methanol;hydrochloride
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Molecular Formula: C₅H₁₂ClNO
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Molecular Weight: 137.61 g/mol [1]
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Appearance: Off-white to pale beige solid[1]
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Melting Point: 174-176 °C[1]
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Solubility: Slightly soluble in water, with better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]
The structure of (S)-Pyrrolidin-3-ylmethanol hydrochloride is depicted below:
Caption: Chemical structure of (S)-Pyrrolidin-3-ylmethanol hydrochloride.
NMR Spectral Data (Expected)
While a definitive, published, and fully assigned NMR spectrum for (S)-Pyrrolidin-3-ylmethanol hydrochloride is not available, the following tables summarize the expected chemical shifts (δ) in parts per million (ppm) based on the analysis of structurally related compounds and general NMR principles. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H2, H5 (CH₂) | 3.0 - 3.5 | m | - |
| H3 (CH) | 2.4 - 2.8 | m | - |
| H4 (CH₂) | 1.8 - 2.2 | m | - |
| CH₂OH | 3.5 - 3.8 | m | - |
| NH₂⁺ | 8.5 - 9.5 | br s | - |
| OH | 4.5 - 5.5 | t | ~5-6 |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2, C5 (CH₂) | 45 - 50 |
| C3 (CH) | 40 - 45 |
| C4 (CH₂) | 25 - 30 |
| CH₂OH | 60 - 65 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of (S)-Pyrrolidin-3-ylmethanol hydrochloride.
4.1. Sample Preparation
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Weigh approximately 10-20 mg of (S)-Pyrrolidin-3-ylmethanol hydrochloride.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
4.2. Data Acquisition
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
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¹H NMR:
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Pulse Program: Standard single-pulse sequence.
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Temperature: 298 K.
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Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.
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Referencing: The residual solvent peak is used as an internal reference (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at 2.50 ppm, or CD₃OD at 3.31 ppm).
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¹³C NMR:
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Pulse Program: Proton-decoupled pulse sequence.
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Temperature: 298 K.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 2 seconds.
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Spectral Width: 0-180 ppm.
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Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm or CD₃OD at 49.00 ppm).
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4.3. Data Processing
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Perform baseline correction.
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Integrate the signals in the ¹H NMR spectrum.
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Calibrate the chemical shifts with respect to the solvent reference peak.
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Assign the peaks based on their chemical shifts, multiplicities, coupling constants, and integration values, potentially aided by 2D NMR experiments (e.g., COSY, HSQC).
Caption: General workflow for NMR data acquisition and analysis.
Role in Drug Development
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a crucial building block in medicinal chemistry due to its stereochemistry and bifunctional nature. Its primary application is in the synthesis of more complex molecules with potential therapeutic value.
5.1. Precursor for DPP-4 Inhibitors
A significant application of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors.[1] DPP-4 is an enzyme involved in the degradation of incretin hormones, which play a role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes. The pyrrolidine moiety often serves as a key structural element for binding to the active site of the DPP-4 enzyme.
Caption: Role of (S)-Pyrrolidin-3-ylmethanol hydrochloride in the synthesis and mechanism of action of a DPP-4 inhibitor.
Conclusion
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block for the pharmaceutical industry. While detailed, publicly available NMR spectral data with full assignments are currently lacking, this guide provides the expected spectral characteristics and a robust experimental protocol for its determination. The structural features and synthetic utility of this compound, particularly in the development of DPP-4 inhibitors, underscore its importance in modern drug discovery and development. Researchers and scientists are encouraged to use the provided information as a foundation for their work and to contribute to the public knowledge base by publishing detailed characterization data when available.

